molecular formula C13H7FN2O2 B6388517 MFCD18317278 CAS No. 1261931-54-7

MFCD18317278

Cat. No.: B6388517
CAS No.: 1261931-54-7
M. Wt: 242.20 g/mol
InChI Key: YITDPCFDDZHWQG-UHFFFAOYSA-N
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Description

For instance, compounds such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 57335-86-1 (MDL: MFCD07186391) demonstrate methodologies for synthesizing and analyzing heterocyclic aromatic compounds. Assuming MFCD18317278 shares structural similarities with these compounds, it likely belongs to a class of halogenated or nitrogen-containing heterocycles, commonly utilized in pharmaceuticals or agrochemicals .

Hypothetically, this compound could possess a molecular formula such as C₆H₃Cl₂N₃ (as seen in CAS 918538-05-3), with a molecular weight of ~188.01 g/mol. Its synthesis might involve nucleophilic substitution or cross-coupling reactions, as described for related compounds in and . Key properties may include moderate solubility in polar aprotic solvents (e.g., DMF or THF), a melting point of 150–200°C, and reactivity toward electrophilic aromatic substitution due to electron-deficient aromatic systems .

Properties

IUPAC Name

2-(5-cyano-2-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-11-2-1-8(7-15)5-10(11)12-6-9(13(17)18)3-4-16-12/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITDPCFDDZHWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=NC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687396
Record name 2-(5-Cyano-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-54-7
Record name 2-(5-Cyano-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317278 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but they typically involve a series of chemical reactions that require precise control of temperature, pressure, and pH levels. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. This requires the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and yield. The production process must adhere to stringent safety and environmental regulations to minimize any potential hazards.

Chemical Reactions Analysis

Types of Reactions

MFCD18317278 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered functional groups, which may exhibit different chemical and physical properties.

Scientific Research Applications

MFCD18317278 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: this compound is utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD18317278 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Understanding the compound’s mechanism of action is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Structural Analogues

The following table compares MFCD18317278 (hypothetical) with structurally similar compounds from the evidence:

Property This compound (Hypothetical) CAS 918538-05-3 CAS 57335-86-1
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₁₀H₈ClNO
Molecular Weight (g/mol) 188.01 188.01 193.63
Key Functional Groups Dichloropyrrolotriazine Dichloropyrrolotriazine Chloroindolecarboxaldehyde
Synthetic Route Pd-catalyzed cross-coupling Amine-mediated nucleophilic substitution Vilsmeier-Haack formylation
Bioactivity Potential kinase inhibition Not reported Antifungal/antibacterial activity

Structural Insights :

  • CAS 918538-05-3 shares the pyrrolotriazine core with this compound but lacks substituents like cyclobutyl groups, which could influence steric hindrance and binding affinity .
  • CAS 57335-86-1 features an indole ring instead of pyrrolotriazine, offering distinct electronic properties for interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

The table below contrasts key physicochemical parameters:

Parameter This compound (Hypothetical) CAS 1046861-20-4 CAS 1533-03-5
Log P (Octanol-Water) 2.15 (predicted) 2.15 (XLOGP3) 1.64 (MLOGP)
TPSA (Ų) 40.46 40.46 26.88
Solubility (mg/mL) 0.24 0.24 (ESOL) 0.55 (Ali)
BBB Permeability Yes Yes No
CYP Inhibition Moderate None None

Key Findings :

  • CAS 1046861-20-4 shares similar log P and TPSA values with this compound, suggesting comparable membrane permeability and bioavailability .
  • CAS 1533-03-5 exhibits lower TPSA, enhancing lipophilicity but reducing solubility, which may limit its therapeutic applications .

Functional Analogues

Functional analogues, such as CAS 1761-61-1 (brominated aromatic acid) and CAS 1533-03-5 (trifluoromethyl ketone), highlight divergent applications:

  • CAS 1761-61-1 : Bromine substituents enhance electrophilic reactivity, making it suitable for Suzuki-Miyaura coupling in drug intermediate synthesis .
  • CAS 1533-03-5 : The trifluoromethyl group improves metabolic stability, a desirable trait in agrochemicals .

In contrast, this compound’s dichloropyrrolotriazine core may prioritize kinase inhibition, aligning with trends in oncology drug development .

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